JAK2 inhibitor G5-7

Description

Overview of Janus Kinase (JAK) Family and Signaling Pathways

The Janus kinase (JAK) family is a group of intracellular, non-receptor tyrosine kinases that are critical for transducing signals from cytokines and growth factors, thereby regulating processes like cell growth, survival, development, and immune responses. wikipedia.orgwikipedia.org The family in mammals consists of four members: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2). nih.govassaygenie.com These enzymes are central to one of the most important cellular communication routes: the JAK-STAT signaling pathway. imgt.orgfrontiersin.org

The JAK-STAT pathway is a primary mechanism by which extracellular signals from cytokines and growth factors are transmitted to the nucleus to alter gene expression. assaygenie.comimgt.orgnih.gov The process begins when a ligand, such as a cytokine, binds to its specific receptor on the cell surface. patsnap.com This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other. wikipedia.org

Once activated, the JAKs phosphorylate the intracellular tails of the cytokine receptors. nih.gov This creates docking sites for latent cytoplasmic transcription factors known as Signal Transducers and Activators of Transcription (STATs). wikipedia.orgnih.gov The recruited STAT proteins are then themselves phosphorylated by the active JAKs. wikipedia.orgnih.gov This phosphorylation causes the STATs to detach from the receptor, form dimers, and translocate into the cell nucleus. wikipedia.orgnumberanalytics.com Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, survival, and inflammation. assaygenie.comfrontiersin.orgnumberanalytics.com

The tightly regulated nature of the JAK-STAT pathway is crucial for normal cellular function. nih.gov Its dysregulation, which can occur through mechanisms like genetic mutations in JAK or STAT genes, overexpression of cytokines, or aberrant activation of upstream regulators, is implicated in the pathogenesis of numerous diseases. numberanalytics.comnih.gov

Constitutive or uncontrolled activation of this pathway is a hallmark of various malignancies, including hematological cancers and solid tumors, where it can promote cell proliferation, survival, and angiogenesis. numberanalytics.comtandfonline.comnumberanalytics.com For instance, mutations that lead to persistent JAK2 activation are common in myeloproliferative neoplasms (MPNs). tandfonline.commpncancerconnection.org Beyond cancer, aberrant JAK-STAT signaling contributes to the pathology of autoimmune and inflammatory disorders, such as rheumatoid arthritis and psoriasis, by driving the production of pro-inflammatory cytokines. numberanalytics.comnumberanalytics.comnumberanalytics.com This central role in disease has made the JAK-STAT pathway a significant target for therapeutic intervention. numberanalytics.comnumberanalytics.com

Rationale for JAK2 as a Therapeutic Target in Oncology

Janus Kinase 2 (JAK2) is a particularly compelling therapeutic target in oncology due to its critical role in the signaling pathways that drive the growth and survival of various cancer types. tandfonline.com The rationale for targeting JAK2 is strongly supported by the discovery of specific genetic alterations that lead to its constitutive activation. mpncancerconnection.org

The most prominent of these is the activating V617F mutation, which is found in a high percentage of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. tandfonline.comnih.govmdpi.com This mutation in the JAK2 pseudokinase domain disrupts its autoinhibitory function, leading to constant kinase activity and uncontrolled blood cell production. mdpi.com Other activating mutations and oncogenic fusion proteins involving JAK2 have also been identified in hematologic malignancies like acute lymphoblastic leukemia. tandfonline.comnih.gov

Although mutations in JAK2 are less common in solid tumors, the JAK2/STAT signaling pathway can still be pathophysiologically activated, promoting tumor cell proliferation, migration, invasion, and angiogenesis. tandfonline.com Therefore, inhibiting JAK2 presents a promising therapeutic strategy to curtail these malignant behaviors. tandfonline.com The success of targeting other kinases in cancer, such as BCR-ABL in chronic myeloid leukemia, has provided a strong precedent for the development of small-molecule inhibitors aimed specifically at JAK2. nih.gov

Historical Context of JAK Inhibitor Development

The development of JAK inhibitors is a story of targeted drug discovery that began with fundamental biological insights in the early 1990s. bmj.com The discovery of the JAK family and the subsequent elucidation of the JAK-STAT signaling pathway revealed their essential role in immunity and hematopoiesis. wikipedia.orgacs.org A key moment that highlighted the therapeutic potential of targeting this pathway was the observation that inactivating mutations in JAK3 led to severe combined immunodeficiency (SCID), suggesting that inhibiting JAKs could modulate the immune system. bmj.com

This led to a concerted effort in the pharmaceutical industry to develop small-molecule inhibitors. acs.orgnih.gov The first generation of these drugs, known as jakinibs, were often non-selective, inhibiting multiple JAK family members. nih.gov A landmark achievement was the approval of Tofacitinib in 2012 for rheumatoid arthritis, marking the first clinical application of a JAK inhibitor for an inflammatory disease. bmj.comresearchgate.net In the realm of oncology, Ruxolitinib (B1666119), a JAK1/JAK2 inhibitor, was approved in 2011 for treating myelofibrosis, a direct outcome of the discovery of the JAK2 V617F mutation's role in MPNs. nih.govdovepress.com

Over time, research has focused on developing second-generation inhibitors with greater selectivity for specific JAKs, aiming to refine therapeutic effects. nih.gov The development pipeline has also explored different modes of inhibition, including ATP-competitive inhibitors that bind to the active site of the kinase and allosteric inhibitors that bind elsewhere to modulate the enzyme's function. nih.govdovepress.com

Introduction of JAK2 Inhibitor G5-7 in Preclinical Oncology Research

In the landscape of JAK2 inhibitor development, G5-7 has been identified as an orally active, allosteric inhibitor with a distinct mechanism of action. selleckchem.commedchemexpress.com Preclinical research has primarily investigated its potential in the context of glioma, a common type of primary brain tumor. medchemexpress.com

G5-7 functions by selectively binding to JAK2 at a site other than the ATP-binding pocket. selleckchem.commedchemexpress.com This allosteric interaction specifically inhibits the JAK2-mediated phosphorylation and subsequent activation of key downstream signaling proteins, including the Epidermal Growth Factor Receptor (EGFR) at tyrosine 1068 and STAT3. selleckchem.commedchemexpress.com

In vitro studies have demonstrated that G5-7 can inhibit the proliferation of glioma cells. medchemexpress.com Research on cell lines such as U87MG/EGFRvIII, which expresses a constitutively active EGFR mutant common in glioblastoma, showed that G5-7 was more potent in suppressing cell proliferation than canonical inhibitors of EGFR and JAK2. medchemexpress.com The compound was found to inhibit EGFR tyrosine phosphorylation and downstream mTOR signaling. medchemexpress.commedchemexpress.com Further mechanistic studies revealed that G5-7 induces cell cycle arrest at the G2 phase and promotes apoptosis, as evidenced by an increase in markers like cleaved-PARP and caspase 3. medchemexpress.commedchemexpress.com

Table 1: In Vitro Effects of G5-7 on Glioma Cells

| Cell Line | Effect | Molecular Mechanism |

|---|---|---|

| U87MG/EGFRvIII | Suppressed cell proliferation | Inhibited EGFR tyrosine phosphorylation and downstream mTOR signaling. medchemexpress.com |

| LN229 & U87MG/EGFRvIII | Induced apoptosis | Increased abundance of cleaved-PARP and caspase 3. medchemexpress.com |

In vivo studies using mouse models of glioblastoma have provided further evidence of G5-7's potential. medchemexpress.com Oral administration of the compound was shown to exert a potent antiangiogenic effect, significantly reducing the secretion of vascular endothelial growth factor (VEGF) in tumors. medchemexpress.com

Table 2: In Vivo Preclinical Findings for G5-7

| Animal Model | Finding | Implication |

|---|---|---|

| Nude mice with U87MG/EGFRvIII xenografts | Decreased VEGF secretion. medchemexpress.com | Potent antiangiogenic effect. medchemexpress.com |

These preclinical findings characterize G5-7 as a novel allosteric JAK2 inhibitor with a specific mechanism that leads to anti-proliferative, pro-apoptotic, and antiangiogenic effects in glioma models.

Structure

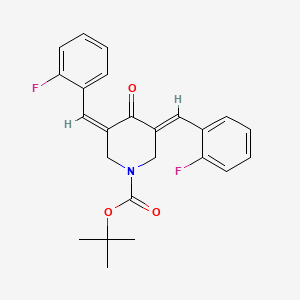

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23F2NO3 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

tert-butyl (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13+ |

InChI Key |

MCSPIRBNMDODQP-MGYAYREDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |

Origin of Product |

United States |

Molecular Mechanism of Action of Jak2 Inhibitor G5 7

Direct Interaction with JAK2 Kinase

G5-7's primary interaction is with the JAK2 protein, a non-receptor tyrosine kinase. Unlike many kinase inhibitors that compete with adenosine (B11128) 5'-triphosphate (ATP) at the enzyme's active site, G5-7 employs an allosteric mechanism, binding to a different location on the kinase to regulate its activity nih.gov. This direct binding is the foundational step in its molecular cascade of effects.

G5-7 is defined as an orally active, allosteric JAK2 inhibitor selleckchem.commedchemexpress.com. Its allosteric binding means it does not compete with ATP, a mechanism that distinguishes it from traditional JAK2 inhibitors nih.gov. This interaction directly inhibits JAK2 kinase activity nih.gov. By binding to JAK2, G5-7 also reduces the association between JAK2 and EGFR, further contributing to its inhibitory effects nih.gov. This mode of action allows for high potency in impeding the proliferation of certain cancer cells compared to inhibitors that target ligand or ATP binding sites nih.gov.

Scientific studies have confirmed that G5-7 directly binds to the full-length JAK2 protein medchemexpress.comnih.gov. The N-terminal segment of JAK2 contains a crucial regulatory region known as the FERM (4.1/ezrin/radixin/moesin) domain nih.govresearchgate.net. The FERM domain is essential for JAK2's function; it mediates the association with cytokine receptors and plays a key role in regulating the kinase's activity nih.govnih.govfrontiersin.org. In its unbound state, the FERM domain is thought to interact with other parts of the JAK2 protein to maintain an inactive state and prevent inappropriate activation nih.gov.

Downstream Molecular Pathway Modulation

The allosteric inhibition of JAK2 by G5-7 leads to specific changes in downstream molecular signaling pathways. The primary consequence is the selective blockade of JAK2's ability to phosphorylate and activate key substrates involved in cell growth and proliferation, such as EGFR and Signal Transducer and Activator of Transcription 3 (STAT3) nih.govnih.gov.

A key outcome of G5-7's interaction with JAK2 is the selective inhibition of JAK2-mediated phosphorylation of EGFR nih.govnih.gov. This prevents the activation of EGFR and its downstream signaling partner, mTOR (mammalian target of rapamycin) nih.govmedchemexpress.com. This targeted inhibition is particularly effective in cancer cells that are dependent on EGFR signaling, such as certain glioblastoma cell lines nih.gov.

The inhibitory action of G5-7 on EGFR is highly specific. Research demonstrates that G5-7 selectively blocks the phosphorylation of EGFR at the Tyrosine 1068 (Tyr1068) residue selleckchem.commedchemexpress.comnih.gov. This specificity is highlighted by findings that the compound had no effect on the phosphorylation of other sites, such as EGFR Tyr1045 medchemexpress.com. This indicates a precise disruption of a specific signaling axis mediated by JAK2.

Crucially, the mechanism of G5-7 does not involve direct action on EGFR. In vitro kinase assays using purified EGFR have shown that G5-7 fails to inhibit its activity directly nih.gov. This confirms that the observed reduction in EGFR phosphorylation is a downstream consequence of G5-7's primary interaction with and allosteric inhibition of JAK2, rather than a direct effect on EGFR itself medchemexpress.comnih.gov.

Research Findings on G5-7

| Parameter | Observation | Cell Line(s) | Reference |

|---|---|---|---|

| Antiproliferative Effect | Preferentially inhibited proliferation compared to control cells. | U87MG/EGFRvIII | nih.gov |

| Antiproliferative Effect | Weakly inhibited proliferation. | U87MG/PTEN | nih.gov |

| Cell Cycle Modulation | Arrests the cell cycle at the G2 phase. | U87MG/PTEN | medchemexpress.com |

| Molecular Target | Effect of G5-7 | Mechanism | Reference |

|---|---|---|---|

| JAK2 | Inhibition of kinase activity | Direct, allosteric binding | nih.govnih.gov |

| EGFR Phosphorylation (Tyr1068) | Significantly inhibited | Downstream effect of JAK2 inhibition | medchemexpress.comnih.gov |

| EGFR Phosphorylation (Tyr1045) | No effect observed | Demonstrates specificity of action | medchemexpress.com |

| Direct EGFR Kinase Activity | No inhibition | Confirmed via in vitro kinase assay | nih.gov |

| STAT3 Phosphorylation | Inhibited | Downstream effect of JAK2 inhibition | nih.govnih.gov |

Inhibition of JAK2-Mediated Epidermal Growth Factor Receptor (EGFR) Phosphorylation

Disruption of JAK2-EGFR Association

G5-7 plays a crucial role in disrupting the interaction between JAK2 and the Epidermal Growth Factor Receptor (EGFR). Research indicates that G5-7 selectively inhibits the JAK2-mediated phosphorylation of EGFR at tyrosine residue 1068 (Tyr1068). medchemexpress.comnih.gov This inhibitory action is not a result of direct interaction with EGFR, but rather an indirect effect achieved by binding to JAK2. medchemexpress.com Experimental findings have demonstrated that G5-7 decreases the physical association between the JAK2 and EGFR proteins. nih.gov This disruption is significant as the phosphorylation of EGFR by associated kinases like JAK2 is a key step in activating downstream signaling pathways that drive cell growth. nih.govnih.gov

Table 1: Effect of G5-7 on the JAK2-EGFR Interaction

| Target Interaction | Effect of G5-7 | Specific Site Affected |

|---|---|---|

| JAK2-EGFR Association | Decreased | Not Applicable |

| EGFR Phosphorylation | Inhibited (Indirectly) | Tyr1068 |

Inhibition of JAK2-Mediated Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

A primary mechanism of G5-7 is the potent and selective inhibition of STAT3 phosphorylation mediated by JAK2. medchemexpress.comselleckchem.comnih.gov G5-7 binds directly to JAK2 and allosterically inhibits its kinase activity, thereby preventing the phosphorylation and subsequent activation of STAT3. nih.gov Activated STAT3 typically forms dimers, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation and survival. By blocking this critical phosphorylation step, G5-7 effectively halts this signaling cascade. The mechanism by which G5-7 inhibits STAT3 phosphorylation may differ from that of other kinase inhibitors. nih.gov

Downregulation of Mammalian Target of Rapamycin (mTOR) Signaling

The inhibitory effects of G5-7 on the JAK2/STAT3 and JAK2/EGFR axes converge on the downstream mammalian Target of Rapamycin (mTOR) signaling pathway. medchemexpress.comnih.gov By blocking the activation of upstream regulators, G5-7 leads to a decrease in the activity of mTOR signaling. nih.gov The PI3K/AKT/mTOR pathway is known to be constitutively active in many cancer cells characterized by dysregulated JAK/STAT signaling. nih.gov The downregulation of this pathway by G5-7 contributes significantly to its anti-proliferative effects, as mTOR is a central regulator of cell growth, protein synthesis, and metabolism. nih.govnih.gov

Modulation of Akt, Extracellular Signal-Regulated Kinase 1 (ERK1), and ERK2 Signaling Pathways

The direct modulatory effects of G5-7 on the Akt and Extracellular Signal-Regulated Kinase (ERK) 1 and 2 signaling pathways have not been extensively detailed in available research. While JAK2 signaling is known to intersect with the PI3K/Akt and MEK/ERK pathways, the specific, direct impact of G5-7 on these cascades is less clear. nih.govresearchgate.net In broader studies of JAK2 inhibition, compensatory activation of MEK/ERK signaling has been observed as a mechanism that can limit the efficacy of some JAK2 inhibitors. nih.gov Conversely, other research suggests that combining JAK2 inhibition with Akt and MEK inhibitors can produce enhanced anti-proliferative effects in certain cancer cell lines. nih.gov However, specific data on G5-7's direct influence on Akt, ERK1, and ERK2 activity remains to be fully elucidated.

Distinct Mechanism of Action Compared to Canonical Adenosine Triphosphate (ATP)-Competitive JAK2 Inhibitors

G5-7 is distinguished from many other JAK2 inhibitors by its distinct mechanism of action. It functions as an allosteric inhibitor, meaning it binds to a site on the JAK2 enzyme distinct from the adenosine triphosphate (ATP) binding pocket. medchemexpress.comnih.govresearchgate.net This contrasts with canonical JAK2 inhibitors, such as Ruxolitinib (B1666119), which are ATP-competitive. nih.govresearchgate.net ATP-competitive inhibitors function by occupying the ATP-binding site in the kinase domain, thereby preventing the enzyme from utilizing ATP to phosphorylate its substrates. researchgate.net

The allosteric approach of G5-7 allows it to selectively prevent the phosphorylation of specific JAK2 substrates like EGFR and STAT3 without competing with cellular ATP. nih.gov This unique mechanism has been shown to be more potent in inhibiting the proliferation of certain glioblastoma cells compared to ATP-competitive JAK2 inhibitors. nih.gov

Table 2: Comparison of G5-7 and Canonical ATP-Competitive JAK2 Inhibitors

| Feature | G5-7 | Canonical ATP-Competitive Inhibitors |

|---|---|---|

| Binding Site | Allosteric site on JAK2 | ATP-binding site in the kinase domain |

| Mechanism | Prevents substrate phosphorylation | Competes with ATP for binding |

| Type of Inhibition | Allosteric | Competitive |

Cellular Effects of Jak2 Inhibitor G5 7 in Preclinical Models

Impact on Cell Proliferation and Viability

G5-7 exerts potent antiproliferative effects on glioblastoma cells. researchgate.net Its mechanism involves disrupting critical signaling pathways that drive tumor growth, such as the downstream mTOR pathway, leading to reduced cell viability and the induction of apoptosis. cancer-research-network.commedchemexpress.com

The inhibitory effects of G5-7 on cell proliferation are particularly pronounced in specific, genetically defined cancer cell lines, highlighting its targeted activity.

G5-7 demonstrates potent activity against the U87MG glioblastoma cell line engineered to express the constitutively active EGFRvIII mutant, a common driver of gliomagenesis. cancer-research-network.comnih.govuzh.ch Studies have shown that G5-7 is more effective at suppressing the proliferation of U87MG/EGFRvIII cells than traditional EGFR and JAK2 inhibitors. cancer-research-network.com Titration assays revealed that U87MG/EGFRvIII cells are highly sensitive to G5-7, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM. researchgate.net This targeted efficacy is attributed to G5-7's ability to selectively block JAK2-mediated phosphorylation of EGFR at the Tyr1068 residue. cancer-research-network.commedchemexpress.com

The efficacy of G5-7 extends to more complex, patient-relevant models such as neurosphere cultures derived from human glioblastoma explants. researchgate.netstemcell.comnih.gov These three-dimensional cultures better represent the heterogeneity and stem-like cell populations of primary tumors. facellitate.compromocell.comnih.gov G5-7 was shown to inhibit the growth of two such GBM neurosphere lines, N08-30 (characterized by PTEN deficiency and EGFRvIII amplification) and N09-24 (characterized by PTEN deficiency and EGFR amplification), in a dose-dependent manner. researchgate.net

A key feature of G5-7's activity is its enhanced potency in cancer cells with a deficiency in the tumor suppressor gene PTEN. researchgate.net PTEN loss is a frequent event in glioblastoma and is associated with resistance to EGFR inhibitors. cancer-research-network.comnih.gov Research shows that PTEN-deficient U87MG/EGFRvIII and U87MG/EGFR cells are significantly more sensitive to G5-7 than their PTEN-expressing counterparts. researchgate.net The IC50 value for G5-7 in U87MG/EGFRvIII cells was approximately 1 µM, whereas the IC50 in U87MG/PTEN cells (which express wild-type PTEN) was about 4 µM. researchgate.net Similarly, PTEN wild-type glioblastoma cells, such as LN229/EGFR and SF763/EGFR, were less responsive to G5-7's antiproliferative effects compared to PTEN-deficient U87MG cells. researchgate.net

Table 1: G5-7 IC50 Values in Various U87MG Glioblastoma Cell Lines

| Cell Line | Key Genetic Features | G5-7 IC50 (µM) |

| U87MG/EGFRvIII | PTEN-deficient, EGFRvIII expression | ~1.0 |

| U87MG/EGFR | PTEN-deficient, EGFR overexpression | ~0.75 |

| U87MG/PTEN | PTEN wild-type expression | ~4.0 |

Data sourced from scientific research publications. researchgate.net

Beyond inhibiting proliferation, G5-7 actively halts the progression of the cell cycle, preventing cancer cells from dividing and multiplying. cancer-research-network.commedchemexpress.com

Induction of Apoptosis

Studies have shown that treatment with G5-7 leads to an increase in the expression of apoptotic markers. In preclinical glioblastoma models, G5-7 treatment resulted in a strong enhancement of TUNEL (terminal deoxynucleotidyl transferase–mediated deoxyuridine triphosphate nick end labeling) staining in tumor explant cells. nih.gov TUNEL staining is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.

Furthermore, G5-7 has been observed to increase the abundance of apoptosis markers in parental LN229 and U87MG/EGFRvIII glioblastoma cell lines. nih.gov While the specific markers were not detailed in the primary study, the induction of apoptosis by JAK2 inhibitors often involves the activation of caspases, such as caspase-3, and the subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP). nih.gov

Table 1: Effect of G5-7 on Apoptotic Markers in Glioblastoma Cells

| Cell Line | Apoptotic Marker | Outcome of G5-7 Treatment |

| Tumor Explant Cells | TUNEL Staining | Strongly Enhanced |

| LN229 | Markers of Apoptosis | Increased Abundance |

| U87MG/EGFRvIII | Markers of Apoptosis | Increased Abundance |

| --- | --- | --- |

Anti-Angiogenic Activities

G5-7 exhibits potent anti-angiogenic properties, which are critical for inhibiting tumor growth and metastasis. nih.gov Angiogenesis, the formation of new blood vessels, is a vital process for supplying tumors with nutrients and oxygen.

A key mechanism behind the anti-angiogenic effect of G5-7 is its ability to reduce the secretion of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a crucial signaling protein that stimulates angiogenesis. In preclinical studies involving U87MG/EGFR-vIII and U87MG/PTEN glioblastoma cell lines, G5-7 demonstrated a dose-dependent inhibition of VEGF secretion. nih.gov

Table 2: Inhibition of VEGF Secretion by G5-7 in Glioblastoma Cell Lines

| Cell Line | Effect of G5-7 on VEGF Secretion |

| U87MG/EGFR-vIII | Dose-dependent inhibition |

| U87MG/PTEN | Dose-dependent inhibition |

| --- | --- |

In addition to reducing VEGF secretion, G5-7 has been shown to directly inhibit the migration of endothelial cells. nih.gov Endothelial cell migration is a fundamental step in the process of angiogenesis. By hindering this migration, G5-7 further contributes to the suppression of new blood vessel formation within the tumor.

Effects on Tumor-Associated Cellular Processes

The therapeutic potential of G5-7 extends to its ability to modulate various cellular processes within the tumor microenvironment.

G5-7's anti-angiogenic activity plays a significant role in altering the tumor microenvironment. nih.gov By blocking the formation of new blood vessels, as evidenced by reduced CD31 immunostaining in tumor sections from both subcutaneous and intracranial models, G5-7 can create a less favorable environment for tumor growth. nih.gov Furthermore, as an inhibitor of JAK2, G5-7 can interfere with STAT3 signaling, a major component in shaping the glioblastoma tumor microenvironment, including its immunosuppressive aspects. mdpi.comnih.gov The inhibition of JAK2/STAT3 signaling can impact both tumor cells and stromal cells within the microenvironment. nih.gov

Preclinical Efficacy of Jak2 Inhibitor G5 7 in Disease Models

Efficacy in Glioblastoma (GBM) Models

G5-7 has demonstrated significant efficacy in preclinical models of glioblastoma, particularly in those with specific genetic characteristics such as PTEN-deficiency and a constitutively active variant of the epidermal growth factor receptor (EGFR), known as EGFRvIII. nih.gov The compound works by selectively inhibiting JAK2-mediated phosphorylation, which in turn blocks the activation of EGFR and STAT3, key players in tumor cell proliferation and survival. nih.gov

Studies utilizing orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, have shown that G5-7 can significantly reduce intracranial tumor volume. nih.govplos.org In a model using U87MG/EGFRvIII cells, oral administration of G5-7 led to a marked decrease in the size of brain tumors. researchgate.net Quantitative analysis of intracranial tumor volume in mice treated with G5-7 showed a statistically significant reduction compared to those treated with a vehicle control. researchgate.net

Table 1: Effect of G5-7 on Intracranial Tumor Volume in U87MG/EGFRvIII Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) | Standard Error of Mean (SEM) | P-value vs. Vehicle |

| Vehicle | ~140 | - | - |

| G5-7 (10 mg/kg) | ~60 | - | < 0.05 |

| G5-7 (50 mg/kg) | ~40 | - | < 0.05 |

Note: Data are approximated from graphical representations in the source material. The study reported a statistically significant reduction (P < 0.05) for G5-7 treatment groups compared to the vehicle. researchgate.net

The reduction in tumor volume is attributed to G5-7's ability to suppress tumor growth by inhibiting cell proliferation and inducing apoptosis (programmed cell death). nih.gov Analysis of tumor tissue from G5-7-treated mice revealed a substantial reduction in the proliferation marker Ki67. nih.gov Concurrently, there was a strong enhancement in TUNEL staining, which is an indicator of apoptosis. nih.gov These findings suggest that G5-7 actively halts the growth of glioblastoma cells and triggers their death within the in vivo environment. nih.gov The inhibitor's mechanism involves the downregulation of downstream signaling pathways, including mTOR, which is crucial for cell growth. nih.govcancer-research-network.com

Consistent with its effects on tumor volume and growth, G5-7 has been shown to extend the lifespan of tumor-bearing animals. researchgate.net In preclinical trials involving nude mice with established intracranial U87MG/EGFRvIII tumors, daily oral treatment with G5-7 resulted in a significant enhancement of survival compared to the control group. researchgate.net This demonstrates the potential clinical relevance of the compound in improving outcomes for glioblastoma, a disease with a typically poor prognosis. frontiersin.orgmdpi.com

Table 2: Survival Outcomes in Glioblastoma-Bearing Mice Treated with G5-7

| Treatment Group | Outcome |

| Vehicle | Shorter median survival |

| G5-7 | Elongated lifespan, statistically significant survival benefit |

Pharmacokinetic Considerations in Preclinical Development

The potential of a drug to be effective in a clinical setting is highly dependent on its pharmacokinetic profile, including its ability to be absorbed and reach its target site.

A key feature of G5-7 is its demonstrated oral bioactivity. researchgate.net Preclinical studies have successfully administered G5-7 via oral gavage, leading to significant anti-tumor effects in intracranial GBM models. cancer-research-network.comresearchgate.net The ability of an orally administered compound to inhibit the growth of brain tumors indicates that it is absorbed into the bloodstream and remains active. researchgate.net This is a crucial advantage for potential clinical translation, as oral administration is generally preferred for patient convenience and compliance.

Treating brain tumors is particularly challenging due to the blood-brain barrier (BBB), a protective layer that prevents many substances from entering the brain. mdpi.comyoutube.com While direct studies measuring the brain exposure of G5-7 have not been reported, in vivo data provides strong indirect evidence that the compound or its active metabolites can cross the BBB. researchgate.net The observed significant inhibition of intracranial tumor growth and the modulation of downstream signaling pathways within the brain tumor tissue after oral administration strongly suggest that G5-7 reaches its target in the central nervous system. researchgate.net This ability to penetrate the blood-brain barrier is a critical characteristic for any drug intended to treat glioblastoma. mdpi.com

Structure Activity Relationship Sar and Analog Development of Jak2 Inhibitor G5 7

Identification of Key Structural Moieties Essential for Inhibitory Activity

The inhibitory activity of G5-7 is intrinsically linked to its specific chemical architecture. Through the analysis of G5-7 and its analogs, key structural features essential for its function have been identified. The core scaffold of G5-7, which evolved from an initial hit compound, 4544-G5, is fundamental to its antiproliferative effects. nih.gov

Comparative studies have revealed that the substitution pattern on the benzene (B151609) ring of the G5-7 molecule is a critical determinant of its inhibitory potential. The specific arrangement and nature of the substituents on this ring are pivotal for the molecule's ability to bind to and allosterically inhibit JAK2. Modifications that alter this specific arrangement have been shown to be detrimental to its activity. nih.gov

Impact of Chemical Modifications on Antiproliferative Activity

Chemical modifications to the G5-7 structure have a significant impact on its antiproliferative activity. Structure-activity relationship studies have demonstrated that G5-7 exhibits more potent antiproliferative activity against U87MG/EGFRvIII glioblastoma cells compared to the initial lead compound, 4544-G5. nih.gov

Specific modifications to the benzene ring have been shown to impair the compound's effectiveness. The introduction of multiple substitution groups or a single bulky group to the benzene ring results in a decrease in antiproliferative effect. This suggests that the steric profile of this region of the molecule is finely tuned for optimal activity. Analogs such as G5-5, G5-6, G5-9, and G5-12, which feature such modifications, have demonstrated reduced antiproliferative capabilities when compared to G5-7. nih.gov

The following table summarizes the observed impact of these chemical modifications on the antiproliferative activity of G5-7 and its analogs.

| Compound | Modification Relative to G5-7 | Impact on Antiproliferative Activity |

| 4544-G5 | Initial Hit Compound | Less potent than G5-7 |

| G5-5 | Introduction of a bulky group to the benzene ring | Impaired activity |

| G5-6 | Introduction of multiple substitution groups to the benzene ring | Impaired activity |

| G5-9 | Introduction of a bulky group to the benzene ring | Impaired activity |

| G5-12 | Introduction of multiple substitution groups to the benzene ring | Impaired activity |

Influence of Substituent Groups on Inhibitory Selectivity

The selectivity of a kinase inhibitor is a critical attribute, and the substituent groups on the inhibitor's scaffold play a key role in determining this selectivity. In the case of G5-7, which functions as an allosteric inhibitor, the substituent groups are crucial for the specific binding to JAK2 that leads to the selective inhibition of JAK2-mediated phosphorylation of its substrates. nih.gov

The available research on G5-7 analogs indicates that alterations to the substitution pattern on the benzene ring not only affect the potency but also implicitly influence the selectivity. The introduction of bulky or multiple substituent groups, as seen in analogs G5-5, G5-6, G5-9, and G5-12, leads to a general loss of antiproliferative activity. nih.gov This suggests that the specific electronic and steric properties conferred by the substituent groups on G5-7 are optimized for selective interaction with a particular binding pocket on JAK2. Any deviation from this optimal arrangement appears to disrupt the precise fit required for effective and selective inhibition.

Strategies for Optimization of G5-7 Analogs

The optimization of G5-7 analogs is guided by the structure-activity relationship findings. The primary goal of such strategies is to enhance the potency, selectivity, and pharmacokinetic properties of the lead compound. Based on the current understanding of G5-7's SAR, several optimization strategies can be proposed.

A key strategy involves maintaining the optimal substitution pattern on the benzene ring while exploring subtle modifications to other parts of the molecule. Since the introduction of bulky or multiple groups on the benzene ring has been shown to be detrimental, future analog design should focus on substituents that are isosteric or have similar electronic properties to those in G5-7, but which may improve other pharmacological parameters. nih.gov

Another potential optimization strategy could involve the synthesis of analogs with modifications at positions on the scaffold that are not directly involved in the key interactions with JAK2. This could allow for the attachment of moieties that improve solubility, metabolic stability, or other drug-like properties without compromising the essential binding interactions. A thorough understanding of the binding mode of G5-7 with JAK2 at the atomic level would further facilitate the rational design of optimized analogs.

Mechanisms of Resistance to Jak2 Inhibition Relevant to G5 7 Research

General Mechanisms of Resistance to JAK2 Inhibitors

Resistance to JAK2 inhibitors can be either primary (intrinsic) or acquired. Acquired resistance often emerges after an initial period of successful treatment. The two most well-characterized mechanisms of acquired resistance are the development of secondary mutations in the JAK2 kinase domain and the activation of compensatory signaling pathways that sustain cell proliferation and survival despite JAK2 inhibition.

Acquired Mutations within the JAK2 Kinase Domain

A common mechanism of resistance to kinase inhibitors involves the acquisition of point mutations within the drug-binding site of the target protein. springernature.com In the context of JAK2 inhibitors, several mutations have been identified through in vitro screening and in preclinical models that confer resistance to type I JAK2 inhibitors, which bind to the active conformation of the kinase. nih.govmdpi.com

These mutations can interfere with inhibitor binding in several ways:

Steric Hindrance: Some mutations, such as L983F, introduce a bulky amino acid residue into the ATP-binding pocket, physically obstructing the inhibitor from binding effectively. springernature.comflinders.edu.au

Altered Binding Affinity: Other mutations, like Y931C, can disrupt critical interactions, such as hydrogen bonds, between the inhibitor and the kinase, thereby reducing the inhibitor's binding affinity. springernature.comflinders.edu.auashpublications.org

Shifting Kinase Conformation: A novel mutation, G993A, has been shown to confer resistance by altering the dynamics of the DFG-loop and stabilizing the active conformation of the JAK2 activation loop. springernature.comflinders.edu.auashpublications.org This may allow the kinase to remain active even when the inhibitor is bound. springernature.com

Interestingly, the so-called 'gatekeeper' mutation, M929I, has been shown to confer resistance specifically to certain inhibitors like ruxolitinib (B1666119). nih.govdrugbank.com An in vitro screen identified five distinct non-synonymous point mutations in JAK2V617F that led to a 9 to 33-fold increase in the EC50 for ruxolitinib. nih.govdrugbank.com

| Mutation | Mechanism of Resistance | Affected Inhibitors |

|---|---|---|

| L983F | Steric hindrance of inhibitor binding | Ruxolitinib, BMS-911543, AZD-1480 |

| Y931C | Reduced binding affinity via disruption of hydrogen bonds | Ruxolitinib, BMS-911543, AZD-1480 |

| G993A | Alters DFG-loop dynamics, stabilizing the active conformation | Type I and Type II JAK2 inhibitors (e.g., CHZ-868) |

| M929I (Gatekeeper) | Affects ruxolitinib sensitivity | Ruxolitinib |

Activation of Compensatory Signaling Pathways

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited molecule. In the context of JAK2 inhibition, the reactivation of downstream signaling, particularly the STAT, MAPK, and PI3K/Akt pathways, is a key resistance mechanism. selleckchem.comnih.gov

One way this occurs is through the formation of heterodimers between JAK2 and other JAK family members, such as JAK1 and TYK2. nih.gov This can lead to the trans-activation of JAK2 and the subsequent phosphorylation and activation of STAT proteins, even in the presence of a JAK2 inhibitor. nih.govpatsnap.com

Furthermore, studies have shown that resistance to JAK2 inhibitors can be mediated by the activation of the RAS-MEK-ERK and PI3K-AKT pathways. selleckchem.com These pathways can maintain the phosphorylation of pro-survival proteins, thereby promoting cell growth and proliferation independently of JAK2/STAT3 signaling. selleckchem.comnih.gov

Considerations for Resistance Development Against Allosteric JAK2 Inhibitors

Allosteric inhibitors, also known as type II inhibitors, bind to a site distinct from the ATP-binding pocket and stabilize the inactive conformation of the kinase. mdpi.comfrontiersin.org This different mode of action suggests that they may be effective against some resistance mutations that affect the ATP-binding site. For instance, cells with the Y931C and L983F mutations remained sensitive to the type II inhibitor CHZ-868. springernature.com

However, resistance to allosteric inhibitors can still develop. The G993A mutation, for example, has been shown to confer resistance to both type I and type II inhibitors. springernature.comflinders.edu.au Additionally, acquired resistance to type II inhibitors like CHZ868 has been linked to the activation of the MAPK pathway, driven by the upregulation of the AXL receptor tyrosine kinase. nih.gov This highlights that even with novel inhibitory mechanisms, the activation of compensatory signaling pathways remains a significant hurdle. nih.gov

Preclinical Strategies to Overcome or Circumvent Resistance

Several preclinical strategies are being investigated to overcome resistance to JAK2 inhibitors. These approaches focus on either developing novel inhibitors that can circumvent resistance mutations or using combination therapies to target multiple signaling pathways simultaneously.

Future Directions and Therapeutic Implications for Jak2 Inhibitor G5 7 Research

Investigation of G5-7 in Other Cancer Types Beyond Glioblastoma

While G5-7 has shown promise in glioblastoma, particularly in tumors with PTEN deficiency and EGFR mutations, the underlying mechanism of action suggests potential efficacy in a broader range of malignancies. The JAK/STAT signaling pathway is a critical mediator of cell growth, survival, and immune function, and its dysregulation is implicated in numerous hematologic malignancies and solid tumors.

Future investigations should focus on evaluating G5-7 in other cancers where aberrant JAK2 signaling is a known driver. This includes:

Myeloproliferative Neoplasms (MPNs): A significant percentage of MPNs, such as polycythemia vera and primary myelofibrosis, are driven by mutations in JAK2, most commonly the V617F mutation. Preclinical studies in MPN cell lines and animal models are a logical next step to determine the efficacy of G5-7 in this context.

Other Solid Tumors: Dysregulated JAK2/STAT3 signaling has been identified in various solid tumors, including certain types of breast, lung, and pancreatic cancers. Screening G5-7 against a panel of cell lines from these cancers could uncover new therapeutic opportunities.

The potent antiangiogenic effects of G5-7, demonstrated by its ability to reduce vascular endothelial growth factor (VEGF) secretion, further support its investigation in a variety of solid tumors where angiogenesis is a key factor in growth and metastasis.

Potential for Combination Therapies Involving JAK2 Inhibitor G5-7

To enhance therapeutic efficacy and overcome potential resistance mechanisms, combining G5-7 with other targeted agents is a promising strategy.

Cancer is often characterized by the activation of multiple, interconnected signaling pathways. Targeting a single pathway can lead to the activation of compensatory signaling routes, resulting in therapeutic resistance. By simultaneously inhibiting multiple oncogenic pathways, combination therapies can create a more comprehensive and durable anti-tumor response. Given that G5-7's mechanism involves the downstream inhibition of pathways like mTOR, combining it with inhibitors of other key pathways, such as the PI3K/AKT pathway, could prove synergistic.

The field of myelofibrosis is increasingly moving toward combination therapies to achieve more significant improvements in patient outcomes. Studies combining the JAK1/2 inhibitor ruxolitinib (B1666119) with agents like the BET inhibitor pelabresib (B11934094) or the BCL-2 inhibitor navitoclax (B1683852) have shown promise. Similar strategies could be explored for G5-7. Preclinical studies combining G5-7 with PI3K inhibitors have demonstrated synergistic effects in MPN models, providing a strong rationale for this approach. Future research should systematically screen G5-7 in combination with a range of targeted agents, including other kinase inhibitors and epigenetic modulators, across various cancer types.

Advanced Preclinical Characterization of G5-7

For G5-7 to progress toward clinical application, a comprehensive preclinical characterization is essential. This includes detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand how the drug is absorbed, distributed, metabolized, and excreted, and to relate its concentration to its biological effect.

Pharmacokinetics (PK): In vivo studies have shown that G5-7 is orally active and can penetrate the blood-brain barrier to inhibit intracranial tumor growth. Further studies are needed to quantify its bioavailability, half-life, and metabolism.

Pharmacodynamics (PD): PD studies should focus on measuring the inhibition of JAK2 signaling in tumors and surrogate tissues. This can be achieved by assessing the phosphorylation levels of downstream targets like STAT3. Establishing a clear dose-response relationship is critical for determining a therapeutic window.

| Preclinical Study Type | Objective | Key Parameters to Measure |

| Pharmacokinetics (PK) | To characterize the absorption, distribution, metabolism, and excretion (ADME) of G5-7. | Bioavailability, plasma concentration over time, half-life, major metabolites. |

| Pharmacodynamics (PD) | To evaluate the biological effects of G5-7 on its target pathway in vivo. | Inhibition of p-STAT3 and p-EGFR in tumor tissue, anti-tumor efficacy in xenograft models. |

| Toxicology | To assess the safety profile of G5-7. | Maximum tolerated dose, effects on major organs, hematological parameters. |

Development of Novel Allosteric JAK2 Inhibitors Based on G5-7 Scaffold

G5-7's unique status as an allosteric JAK2 inhibitor provides a significant advantage. Unlike traditional ATP-competitive inhibitors (Type I), which target the highly conserved ATP-binding pocket, allosteric inhibitors bind to a different site, which can lead to greater selectivity and a different resistance profile.

The G5-7 chemical structure serves as a valuable scaffold for the development of next-generation allosteric JAK2 inhibitors. Research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of G5-7, researchers can identify which parts of the molecule are crucial for its activity and can be modified to improve properties like potency, selectivity, and metabolic stability.

Targeting the Pseudokinase (JH2) Domain: The JH2 domain of JAK2 is a key regulatory domain, and the site of the common V617F mutation. Allosteric inhibitors that specifically target this domain, particularly in its mutant conformation, could offer enhanced selectivity and disease-modifying potential. The development of such inhibitors is a promising frontier in the treatment of MPNs and other JAK2-driven diseases.

By pursuing these future directions, the full therapeutic potential of G5-7 and its unique allosteric mechanism can be explored, potentially leading to novel and more effective treatments for a range of cancers.

Q & A

Q. What is the molecular mechanism by which G5-7 inhibits JAK2 signaling in glioblastoma models?

G5-7 acts as an allosteric JAK2 inhibitor, selectively blocking JAK2-mediated phosphorylation of EGFR (Tyr1068) and STAT3. Methodologically, researchers can validate this mechanism by:

- Performing phosphorylation assays (e.g., Western blot) to measure reductions in EGFR and STAT3 activation in PTEN-deficient glioblastoma cell lines (e.g., U87MG/EGFRvIII) .

- Conducting kinase activity assays to confirm JAK2 inhibition while sparing wild-type EGFR or PTEN-reconstituted cells .

- Using apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) to quantify G5-7-induced cell cycle arrest (e.g., G0/G1 phase) and apoptosis .

Q. How does PTEN status influence the efficacy of G5-7 in glioblastoma models?

G5-7 exhibits stronger anti-proliferative effects in PTEN-deficient glioblastoma cells (e.g., U87MG/EGFRvIII) compared to PTEN-reconstituted or wild-type EGFR models. Researchers should:

- Use isogenic cell lines (PTEN-deficient vs. PTEN-expressing) to compare drug sensitivity via proliferation assays (e.g., MTT or neurosphere cultures) .

- Analyze downstream signaling (e.g., mTOR activity) to link PTEN loss to hyperactivation of JAK2-EGFR-STAT3 pathways, which G5-7 targets .

Q. What in vivo models are appropriate for studying G5-7’s anti-tumor effects?

- Glioblastoma xenografts : Implant PTEN-deficient, EGFRvIII-expressing glioblastoma cells into immunocompromised mice and monitor tumor volume post-G5-7 treatment (oral administration) .

- Assess anti-angiogenic effects by measuring VEGF secretion (ELISA) and endothelial cell migration in tumor tissues .

Advanced Research Questions

Q. How can researchers validate the allosteric binding mode of G5-7 to JAK2?

- X-ray crystallography : Co-crystallize JAK2 with G5-7 to resolve its binding site and compare it with ATP-competitive inhibitors (e.g., TG-101348). provides protocols for JAK2 crystallization and electron density mapping .

- Competitive binding assays : Use ATP-analog probes (e.g., fluorescently labeled ATP) to confirm non-competitive inhibition kinetics .

Q. How to address contradictory data on G5-7’s efficacy across glioblastoma subtypes?

Contradictions arise due to genetic heterogeneity (e.g., EGFRvIII vs. wild-type EGFR, PTEN status). To resolve this:

- Stratify patient-derived xenograft (PDX) models by EGFR/PTEN mutational status and test G5-7 responses .

- Perform transcriptomic profiling (RNA-seq) to identify resistance markers in non-responsive subtypes .

Q. What strategies can enhance G5-7’s therapeutic efficacy in combination therapies?

- Anti-angiogenic combinations : Pair G5-7 with VEGF inhibitors (e.g., bevacizumab) to amplify anti-tumor effects, given G5-7’s suppression of VEGF secretion .

- EGFR/JAK2 dual targeting : Test synergy with ATP-competitive EGFR inhibitors in PTEN-intrinsic resistance models .

Q. How to differentiate G5-7’s pharmacodynamic effects from pharmacokinetic limitations in vivo?

- Pharmacodynamic markers : Monitor phosphorylated JAK2, EGFR, and STAT3 in tumor lysates via multiplex assays .

- Pharmacokinetic profiling : Measure plasma/tissue concentrations of G5-7 using LC-MS/MS to correlate exposure with efficacy .

Q. What structural insights guide the optimization of G5-7 analogs?

- Analyze the JAK2-G5-7 co-crystal structure () to identify critical interactions (e.g., hydrophobic pockets, hydrogen bonds) .

- Perform molecular dynamics simulations to predict modifications improving binding affinity or selectivity .

Methodological Considerations

- Selectivity profiling : Use kinase panels to confirm G5-7’s specificity for JAK2 over JAK1/JAK3/TYK2, as its allosteric mechanism may reduce off-target effects .

- Data reproducibility : Adhere to guidelines in for rigorous experimental documentation, including cell line authentication and statistical power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.